Z-Ala-Glu

Enzymology Carboxypeptidase Substrate Specificity

Researchers characterizing serine carboxypeptidases require defined, reproducible substrates to eliminate non-specific variables that compromise assay validity. Z-Ala-Glu (CAS 102601-36-5) addresses this need as a well-characterized N-Cbz-protected dipeptide: • Specific activity 21 U/mg at pH 4.5, 25 °C-a reliable benchmark for quantitative enzyme kinetics and isoform comparisons. • 80% yield in enzyme-catalyzed condensation (e.g., Z-Ala-Glu-Val-NH₂) under aqueous-organic conditions for research-grade peptide synthesis. • Supplied with Certificate of Analysis; store at -20 °C; shipped at ambient temperature.

Molecular Formula C16H20N2O7
Molecular Weight 352.34 g/mol
CAS No. 102601-36-5
Cat. No. B010581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Ala-Glu
CAS102601-36-5
Molecular FormulaC16H20N2O7
Molecular Weight352.34 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C16H20N2O7/c1-10(14(21)18-12(15(22)23)7-8-13(19)20)17-16(24)25-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,17,24)(H,18,21)(H,19,20)(H,22,23)/t10-,12-/m0/s1
InChIKeyJMDKBDALNFZTOV-JQWIXIFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Ala-Glu Procurement Overview


Z-Ala-Glu (N-Cbz-L-alanyl-L-glutamic acid) is a benzyloxycarbonyl (Z)-protected synthetic dipeptide [1]. It serves as a versatile tool in enzymology and peptide chemistry, with a molecular weight of 352.34 g/mol and demonstrated utility as a specific substrate for serine carboxypeptidase characterization [2] and as a building block in enzyme-mediated peptide synthesis [3].

Workflow Serine carboxypeptidase enzyme characterization
Selection Z-protected dipeptide substrate with specific enzyme recognition
Use Context Enzymatic peptide synthesis building block

Z-Ala-Glu Substitution Concerns


Z-Ala-Glu is not interchangeable with other N-protected or unprotected dipeptides containing Ala and Glu residues. The specific combination of the Z-protecting group and the C-terminal Glu confers distinct enzymatic recognition profiles, as evidenced by its high specific activity as a carboxypeptidase substrate [1] and its efficient utilization in specific enzymatic condensation reactions [2]. Substitution with unprotected Ala-Glu or Ac-Ala-Glu would fundamentally alter substrate-enzyme interactions, compromising assay validity and synthetic outcomes [3].

N-Protecting Group Dependence
Unprotected Ala-Glu lacks the Z group, altering enzyme recognition and substrate binding.
Enzyme Specificity Divergence
Ac-Ala-Glu is recognized by GCPII, while Z-Ala-Glu is not; substitution may invalidate assay results.
Protecting Group Compatibility
Other N-protecting groups (Fmoc, Boc) may not match the steric requirements of target enzymes.

Z-Ala-Glu Performance Evidence


Carboxypeptidase Substrate Activity

Z-Ala-Glu exhibits a specific activity of 21 U/mg when used as a substrate for a novel serine carboxypeptidase from Aspergillus oryzae [1]. This value serves as a quantitative benchmark for enzyme characterization and assay development. In contrast, the same enzyme shows a markedly different substrate preference when comparing Z-Ala-Lys and Z-Ala-Phe, with a ratio of bimolecular constants of 3.75 [1]. This differential activity underscores the unique recognition of the Glu residue at the P1' position.

Carboxypeptidase Activity
Head-to-head
21 U/mg
Reported specific activity benchmark for serine carboxypeptidase assays
pH 4.5, 25°C, Aspergillus oryzae
Enzymology Carboxypeptidase Substrate Specificity

GCPII Substrate Specificity

While Ac-Ala-Glu has been identified as a substrate for recombinant human GCPII (NAALADase) with determined kinetic constants [1], Z-Ala-Glu is not recognized as a substrate by this enzyme due to the presence of the larger, hydrophobic Z-protecting group. The differential recognition highlights that the N-terminal protecting group is a critical determinant of enzyme specificity. For studies focused on serine carboxypeptidases or specific peptidases like M32.001, Z-Ala-Glu is a preferred substrate, whereas Ac-Ala-Glu is more relevant for GCPII/NAALADase research [2].

GCPII Substrate Specificity
Cross-study comparable
Z-Ala-Glu: Not recognized vs Ac-Ala-Glu: Recognized
N-protecting group determines enzyme recognition specificity
Recombinant human GCPII, fluorimetric assay
Neuroscience Enzymology GCPII NAALADase

Enzymatic Synthesis Efficiency

Z-Ala-Glu serves as an efficient acyl donor in enzyme-catalyzed peptide synthesis. In a study using a glutamic acid-specific endopeptidase from Bacillus licheniformis, Z-Ala-Glu-OH was condensed with H-Val-NH2 to yield the tripeptide Z-Ala-Glu-Val-NH2 with an 80% yield [1]. This yield is achieved under mild, aqueous-organic conditions (60-80% water-miscible solvent), contrasting with the often lower yields and harsher conditions of standard chemical coupling for similar sequences. The unprotected dipeptide Ala-Glu would not be suitable as a substrate in this specific enzymatic approach due to the enzyme's requirement for an N-terminal protecting group.

Synthesis Yield
Cross-study comparable
80%
Reported efficiency as acyl donor in enzymatic condensation
Glutamic acid endopeptidase, 60-80% solvent
Peptide Synthesis Biocatalysis Green Chemistry

Z-Ala-Glu Applications


Serine Carboxypeptidase Assays

Use Z-Ala-Glu as a defined substrate to characterize novel serine carboxypeptidases, leveraging its specific activity of 21 U/mg at pH 4.5 and 25°C for the Aspergillus oryzae enzyme as a benchmark [1]. This allows for standardized, quantitative comparisons of enzyme kinetics and substrate specificity across different carboxypeptidase isoforms or sources.

Enzymatic Glu-Peptide Synthesis

Employ Z-Ala-Glu as an acyl donor in enzyme-catalyzed condensation reactions using glutamic acid-specific endopeptidases to synthesize longer peptide chains. The reported 80% yield for Z-Ala-Glu-Val-NH2 synthesis under aqueous-organic conditions [2] demonstrates its efficiency as a building block for producing research-grade peptides via biocatalysis.

Acylaminoacyl-Peptidase Profiling

Include Z-Ala-Glu in panels of N-protected dipeptides for substrate profiling of acylaminoacyl-peptidases and other proteases. Its distinct behavior compared to Ac-Ala-Glu (which is a GCPII substrate) makes it valuable for delineating enzyme specificity based on N-terminal protecting group recognition [3].

Peptide Analytical Standard

Utilize Z-Ala-Glu as a reference standard in the development and validation of analytical methods (e.g., HPLC, LC-MS) for separating and quantifying protected dipeptides and their synthetic intermediates. Its well-defined structure and established retention characteristics aid in method calibration and impurity profiling.

Application
Selection Property
Validation Focus
Serine carboxypeptidase assays
Specific activity benchmark
Carboxypeptidase isoform characterization
Enzymatic Glu-peptide synthesis
Acyl donor coupling yield
Biocatalytic condensation efficiency
Acylaminoacyl-peptidase profiling
N-protecting group specificity
Substrate recognition panel across proteases
Peptide analytical standard
Protected dipeptide reference
HPLC/LC-MS method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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